molecular formula C17H25NO3 B3166367 4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol CAS No. 910646-95-6

4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol

Cat. No.: B3166367
CAS No.: 910646-95-6
M. Wt: 291.4 g/mol
InChI Key: ZUDQAMIEJMOPIY-UHFFFAOYSA-N
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Description

4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A study synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through SnCl(2)·2H(2)O catalyzed Povarov reaction. These compounds were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated potent antimycobacterial properties (Kantevari et al., 2011).

Crystal Structure Analysis

Research on the crystal structures of pyranoquinolines, including variants of the compound , has been conducted. These studies provide insights into the molecular conformations and potential interactions, which are critical for understanding their chemical properties and potential applications (Ravikumar et al., 2005).

Corrosion Inhibition

Quinoxaline derivatives, structurally related to the compound , have been studied as corrosion inhibitors for mild steel in hydrochloric acid medium. These compounds exhibited mixed-type inhibition properties, indicating their potential application in protecting metals against corrosion (Olasunkanmi et al., 2016).

Antibacterial Agents

Novel pyranoquinolinyl dihydropyridine carboxylate derivatives, related to the compound , were synthesized and evaluated for antibacterial activity. These derivatives showed promising results against Vibrio cholerae and minimal cytotoxicity towards fibroblast cell lines, suggesting their potential as antibacterial agents (Lavanya et al., 2021).

Anti-tuberculosis Agent Structure

R207910, a novel anti-tuberculosis agent with a similar structure, was studied to understand its absolute configuration and structural features. This research contributes to the development of new anti-tuberculosis drugs (Petit et al., 2007).

Anti-lipid Peroxidation Activity

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, a compound structurally related to the one , showed significant anti-lipid peroxidation activity. Such properties indicate its potential use in preventing oxidative stress-related damages (Vlachou et al., 2023).

Future Directions

: LGC Standards: (+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one : [Crystal structure of 9-methoxy-2,3,4,4a,5,6-hexahydro-1H-pyrido 1′,2 … : FujiFilm Wako Pure Chemical Corporation: 4-[9-Methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol : [S3454113: 4-(9-methoxy-3,4,4a,5,6,10b

Properties

IUPAC Name

4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-20-12-7-8-16-14(11-12)17-13(5-4-10-21-17)15(18-16)6-2-3-9-19/h7-8,11,13,15,17-19H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDQAMIEJMOPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(C3C2OCCC3)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 2
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 3
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 4
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 5
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol
Reactant of Route 6
4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)butan-1-ol

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